N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dioxidotetrahydrothiophene ring and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction between a fluorophenol and an appropriate alkyl halide, such as 2-bromobutane, under basic conditions.
Amidation reaction: The final step involves the coupling of the dioxidotetrahydrothiophene derivative with the fluorophenoxybutanoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biochemical pathways.
Disrupting cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-chlorophenoxy)butanamide: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-bromophenoxy)butanamide: This compound features a bromophenoxy group in place of the fluorophenoxy group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H18FNO4S |
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Molecular Weight |
315.36 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C14H18FNO4S/c1-2-12(20-13-6-4-3-5-11(13)15)14(17)16-10-7-8-21(18,19)9-10/h3-6,10,12H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
UPXRHPYHCRZMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2F |
Origin of Product |
United States |
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